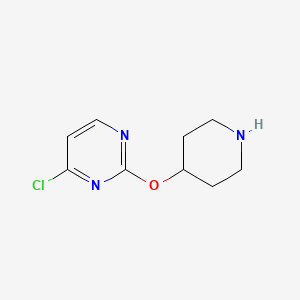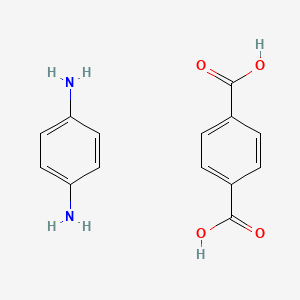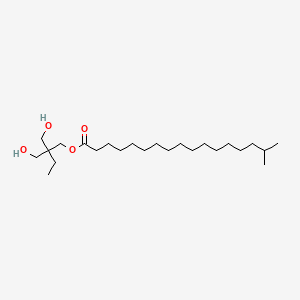
Didecyl mercaptosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl mercaptosuccinate is an organosulfur compound known for its versatile applications in various fields. It is characterized by the presence of a thiol group (-SH) and two decyl ester groups attached to a succinic acid backbone. This compound is often used in industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didecyl mercaptosuccinate can be synthesized through the esterification of mercaptosuccinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, mercaptosuccinic acid and decanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Didecyl mercaptosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
Didecyl mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of lubricants, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of didecyl mercaptosuccinate involves its thiol group, which can participate in redox reactions and form disulfide bonds. This property makes it useful in various applications, such as stabilizing nanoparticles and modifying biomolecules. The compound can interact with molecular targets through thiol-disulfide exchange reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Mercaptosuccinic Acid: Similar to didecyl mercaptosuccinate but lacks the decyl ester groups.
Dimercaptosuccinic Acid: Contains two thiol groups instead of one.
Thiomalic Acid: Another thiol-containing compound with a similar structure.
Uniqueness: this compound is unique due to its combination of thiol and ester groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
58473-83-9 |
|---|---|
Fórmula molecular |
C24H46O4S |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
didecyl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-17-19-27-23(25)21-22(29)24(26)28-20-18-16-14-12-10-8-6-4-2/h22,29H,3-21H2,1-2H3 |
Clave InChI |
ZTQOLKPIVDWRDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


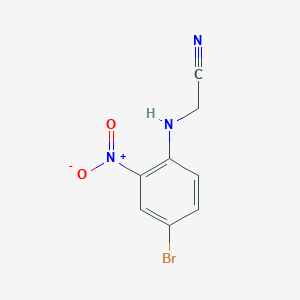
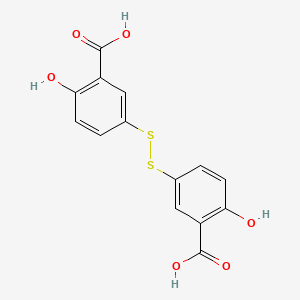
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
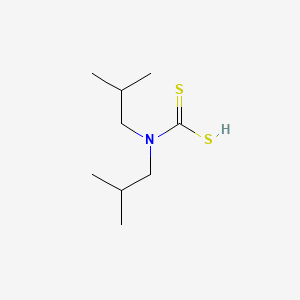
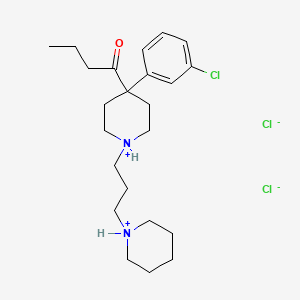
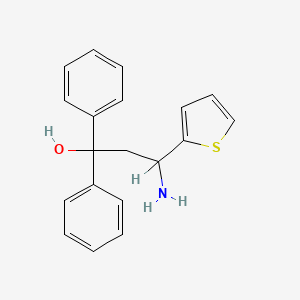
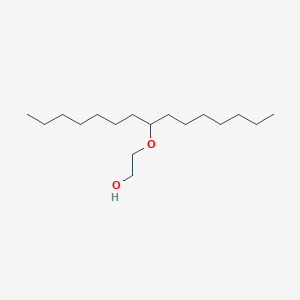


![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
